molecular formula C11H8Cl2N2O B12949302 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde

1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12949302
M. Wt: 255.10 g/mol
InChI Key: PVEVPIAGVOERDZ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of a dichlorobenzyl group attached to a pyrazole ring, which is further functionalized with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and safety. For example, the use of microchannel reactors can optimize reaction conditions and improve yield by providing uniform irradiation and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

  • 4-[1-(2,6-Dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine
  • 1-(5-Carboxypentyl)-5-[(2,6-Dichlorobenzyl)Oxy]-1H-Indole-2-Carboxylic Acid

Comparison: 1-(2,6-Dichlorobenzyl)-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features, such as the presence of both a dichlorobenzyl group and a pyrazole ring with an aldehyde functionality. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C11H8Cl2N2O/c12-10-2-1-3-11(13)9(10)6-15-5-8(7-16)4-14-15/h1-5,7H,6H2

InChI Key

PVEVPIAGVOERDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)C=O)Cl

Origin of Product

United States

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